molecular formula C11H6FN3OS B11528335 Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2-fluorophenyl)-4-oxo-2-thioxo-

Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2-fluorophenyl)-4-oxo-2-thioxo-

Cat. No.: B11528335
M. Wt: 247.25 g/mol
InChI Key: LVYHOTADWZMGQB-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 6-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiourea and malononitrile under basic conditions to form the desired pyrimidine ring. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the pyrimidine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-(2-Fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(2-Fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar compounds to 6-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include other pyrimidine derivatives such as:

The uniqueness of 6-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its specific substitution pattern and the presence of both fluorophenyl and sulfanylidene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H6FN3OS

Molecular Weight

247.25 g/mol

IUPAC Name

6-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6FN3OS/c12-8-4-2-1-3-6(8)9-7(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)

InChI Key

LVYHOTADWZMGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=S)N2)C#N)F

Origin of Product

United States

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